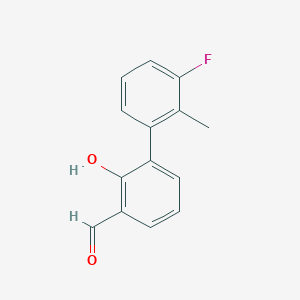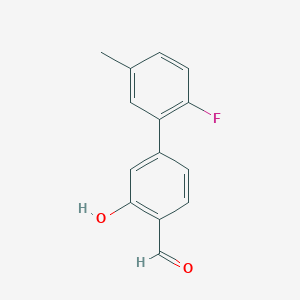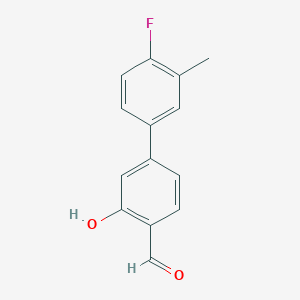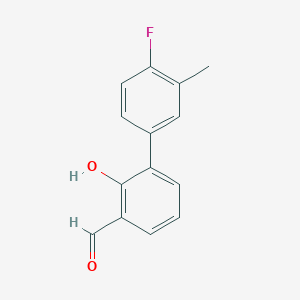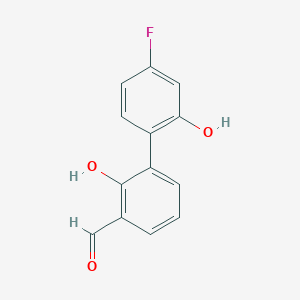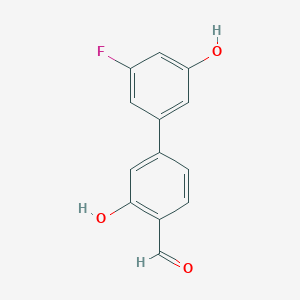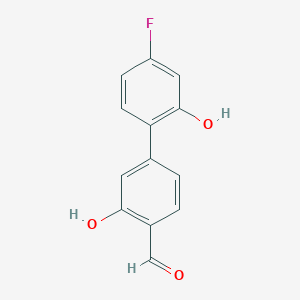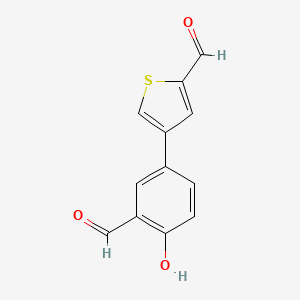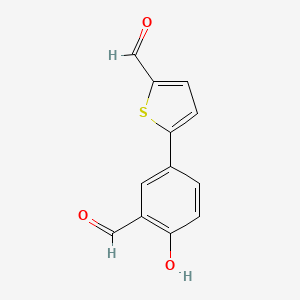
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (5-FTP-95) is a chemical compound used in a variety of scientific research applications. It is a small molecule that is produced through a synthesis method and has the ability to interact with biochemical and physiological systems in the body.
Applications De Recherche Scientifique
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species (ROS) in the body. It has also been used to study the effects of inflammation on cells, to investigate the role of inflammatory cytokines in the body, and to understand the role of epigenetic modifications in gene expression.
Mécanisme D'action
The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% acts as an antioxidant and anti-inflammatory agent. It is thought to reduce oxidative stress and inflammation by scavenging ROS and blocking the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has the potential to reduce oxidative stress and inflammation, which can lead to a variety of beneficial effects. These effects include improved cell growth and survival, increased energy production, improved immune system function, and improved cognitive performance.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a 95% pure form. Additionally, it has been shown to be effective in a variety of scientific research applications. However, it also has some limitations. For example, its mechanism of action is not yet fully understood and its effects on biochemical and physiological systems are not yet fully understood.
Orientations Futures
There are a number of potential future directions for research on 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development and its ability to interact with other compounds. Finally, research could be conducted into the potential toxicity of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% and its potential for adverse effects.
Méthodes De Synthèse
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is synthesized using a two-step process. The first step involves the reaction of 5-formylthiophene-2-carboxylic acid with a thiol compound in the presence of a catalytic amount of a base. The second step involves the reaction of the product of the first step with a formylating agent in the presence of a base. The final product is a 95% pure form of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%.
Propriétés
IUPAC Name |
5-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYRYPLNLWBZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685116 |
Source


|
| Record name | 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261898-13-8 |
Source


|
| Record name | 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

